Methyl 7-Nitro-2-oxo-2H-chromene-3-carboxylate
Description
Properties
CAS No. |
405939-51-7 |
|---|---|
Molecular Formula |
C11H7NO6 |
Molecular Weight |
249.18 g/mol |
IUPAC Name |
methyl 7-nitro-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C11H7NO6/c1-17-10(13)8-4-6-2-3-7(12(15)16)5-9(6)18-11(8)14/h2-5H,1H3 |
InChI Key |
JODTWWLHPOSNSU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C(C=C2)[N+](=O)[O-])OC1=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows the classical coumarin synthesis routes, modified to introduce the nitro substituent at the 7th position. The main approaches are:
Pechmann Condensation Route
The Pechmann condensation is a well-established method for coumarin synthesis involving the acid-catalyzed reaction of phenols with β-ketoesters.
- Starting material: 7-nitroresorcinol (7-nitro-1,3-dihydroxybenzene)
- Reactant: Methyl acetoacetate (β-ketoester)
- Catalyst: Strong acid such as sulfuric acid or polyphosphoric acid
- Conditions: Heating under reflux
- Electrophilic attack of the ketoester on the activated phenol ring.
- Cyclization to form the chromene ring.
- Esterification to yield the methyl ester at position 3.
- One-step synthesis from readily available precursors.
- Good regioselectivity for the 7-nitro substitution if starting with 7-nitroresorcinol.
- Harsh acidic conditions may lead to side reactions.
- Requires careful control of temperature and reaction time.
Knoevenagel Condensation Route
The Knoevenagel condensation is another common synthetic approach involving the condensation of salicylaldehyde derivatives with malonic acid or its esters.
- Starting material: 7-nitro-2-hydroxybenzaldehyde
- Reactant: Methyl malonate or malonic acid derivatives
- Catalyst: Base such as piperidine or pyridine
- Conditions: Reflux in ethanol or other suitable solvents
- Formation of an α,β-unsaturated intermediate via condensation.
- Cyclization to form the coumarin ring.
- Esterification to yield this compound.
- Milder reaction conditions compared to Pechmann condensation.
- High yields and purity.
- Requires pre-synthesis or availability of nitro-substituted salicylaldehyde.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Pechmann Condensation | 7-nitroresorcinol + methyl acetoacetate | Strong acid (H2SO4), reflux | 65-80 | One-step synthesis, regioselective | Harsh acidic conditions, side reactions |
| Knoevenagel Condensation | 7-nitro-2-hydroxybenzaldehyde + methyl malonate | Base (piperidine), reflux | 75-90 | Milder conditions, high purity | Requires nitro-substituted aldehyde |
| Post-synthetic Nitration | Methyl 2-oxo-2H-chromene-3-carboxylate | Mixed acid nitration, low temp | 50-70 | Flexible, uses common starting materials | Risk of over-nitration, degradation |
Research Findings and Optimization
- Reaction Time and Temperature: Optimal yields are obtained by maintaining moderate temperatures (60–90 °C) and reaction times of 4–6 hours for Pechmann and Knoevenagel condensations.
- Catalyst Loading: Acid catalysts in Pechmann condensation are typically used in catalytic amounts (5–10 mol%), while base catalysts in Knoevenagel condensation are used in stoichiometric or catalytic quantities.
- Solvent Effects: Polar solvents such as ethanol or acetic acid improve solubility and reaction rates.
- Purification: Crystallization or column chromatography is used to purify the product, with yields affected by the efficiency of these steps.
Analytical Characterization
Typical characterization data for this compound include:
| Technique | Observations |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Characteristic signals for aromatic protons, methyl ester singlet (~3.8 ppm), nitro-substituted aromatic shifts |
| Infrared Spectroscopy (IR) | Strong absorption bands at ~1700 cm⁻¹ (ester C=O), ~1520 and 1350 cm⁻¹ (NO2 asymmetric and symmetric stretches) |
| Mass Spectrometry (MS) | Molecular ion peak consistent with molecular weight (~241 g/mol) |
| Melting Point | Typically in the range 180–190 °C, depending on purity |
Chemical Reactions Analysis
Methyl 7-Nitro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro chromene derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino chromene derivatives.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions
Scientific Research Applications
Methyl 7-Nitro-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 7-Nitro-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, potentially interacting with cellular proteins and enzymes. The compound may exert its effects through pathways involving oxidative stress, apoptosis, and inhibition of specific enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Similarity Indices
The following table summarizes key analogs of Methyl 7-nitro-2-oxo-2H-chromene-3-carboxylate, ranked by structural similarity (calculated using cheminformatics tools):
| Compound Name | CAS No. | Substituents | Similarity Index | Key Differences |
|---|---|---|---|---|
| Potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate | [7147-77-5] | Potassium salt at position 3 | 0.81 | Ionic form enhances water solubility |
| 5-(4-Nitrophenyl)furan-2-carbaldehyde | [164161-49-3] | Furan ring with nitrophenyl | 0.86 | Furan backbone vs. chromene |
| Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate | [61032-41-5] | Benzyloxy and methoxy groups | 0.83 | Benzene ring lacking chromene core |
| Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | [1890299-47-4] | Regioisomeric substitution | 0.83 | Nitro at position 2 vs. 7 |
Key Observations :
Substituent Effects on Physical and Spectral Properties
Nitro Group Position :
- This compound vs. 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid (3b) :
- The nitro group at position 7 (vs. 6) reduces intermolecular hydrogen bonding due to steric hindrance, lowering the melting point (estimated ~200–220°C for the methyl ester) compared to 3b (233–234°C) .
- IR spectra of 3b show strong absorption at 1720 cm⁻¹ (carboxylic acid C=O) vs. 1744 cm⁻¹ for methyl esters, confirming esterification effects .
Functional Group Modifications :
- Methyl ester vs. Ethyl 7-hydroxy analog :
- Replacing the nitro group with a hydroxy group (e.g., ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate) introduces hydrogen-bonding capability, increasing melting point (264–265°C for 3c) and altering solubility in polar solvents .
- Fluorescence intensity is higher in hydroxy-substituted coumarins due to enhanced electron-donating effects .
Electronic and Reactivity Comparisons
- Nitro vs. Amino Substituents: Methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate (from ) features an electron-donating diethylamino group, which red-shifts UV-Vis absorption maxima compared to the nitro derivative. This is critical for applications in optoelectronics . ¹H NMR of amino-substituted analogs shows upfield shifts for aromatic protons (δ 6.5–7.0 ppm) vs. downfield shifts (δ 7.5–8.5 ppm) in nitro derivatives, reflecting electronic differences .
Ester vs. Carboxylic Acid Derivatives :
Crystallographic and Hydrogen-Bonding Behavior
- Hydrogen Bonding: Carboxylic acid derivatives (e.g., 3a–3c) form robust hydrogen-bonded networks (O–H···O), leading to higher melting points and crystalline stability. Methyl esters rely on weaker C–H···O or π-π interactions . The nitro group’s electron-withdrawing nature reduces basicity at the carbonyl oxygen, diminishing hydrogen-bonding capacity compared to hydroxy or amino analogs .
Biological Activity
Methyl 7-nitro-2-oxo-2H-chromene-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, anticancer properties, antimicrobial effects, and antioxidant potential, supported by relevant data tables and case studies.
Chemical Structure and Properties
Molecular Formula: C10H7N1O6
CAS Number: 1890299-47-4
The compound features a nitro group at the 7th position, a keto group at the 2nd position, and a carboxylate group at the 3rd position of the chromene ring. This unique structure enhances both solubility and reactivity, which are critical for its biological functions.
The biological activity of this compound is primarily attributed to:
- Bioreduction of Nitro Group: The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules, influencing various biological processes.
- Enzyme Interaction: The chromene core can modulate enzyme activity, potentially affecting metabolic pathways involved in disease progression.
- Cellular Impact: Evidence suggests that the compound may induce apoptosis in cancer cells through caspase activation and modulation of calcium homeostasis.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity across various cancer cell lines.
Cytotoxicity Testing
In vitro studies indicate that this compound can induce cell death in several cancer cell lines. The following table summarizes the IC50 values for different cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis via caspase activation |
| HCT-116 | 1.54 | Modulation of intracellular calcium levels |
These findings suggest that this compound may serve as a potential therapeutic agent in cancer treatment.
Antimicrobial Activity
This compound has also shown promising antimicrobial properties:
Effectiveness Against Bacteria
The compound exhibits activity against specific bacterial strains, making it a candidate for antibiotic development. In particular, it has been reported to have minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial efficacy .
Antioxidant Activity
In addition to its anticancer and antimicrobial properties, this compound demonstrates antioxidant activity. This may contribute to its protective effects against oxidative stress-related diseases. The antioxidant mechanism is believed to involve scavenging free radicals and reducing oxidative damage within cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Study : A study highlighted the compound's ability to induce apoptosis in MCF-7 breast cancer cells through caspase activation, supporting its potential as an anticancer agent.
- Antimicrobial Evaluation : Research demonstrated that methyl 7-nitro derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with effective MIC values suggesting potential for therapeutic use .
- Synergistic Effects : Some derivatives showed synergistic effects when combined with existing antibiotics like Ciprofloxacin, enhancing their effectiveness against resistant strains .
Q & A
Q. What are the established synthetic methodologies for Methyl 7-Nitro-2-oxo-2H-chromene-3-carboxylate and its derivatives?
The compound and its derivatives are synthesized via acylation of oxime intermediates. A typical protocol involves:
- Reacting 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde oxime with acyl chlorides (e.g., 4-nitrobenzoyl chloride) in anhydrous dichloromethane.
- Using triethylamine as a base to neutralize HCl byproducts.
- Purification via recrystallization (e.g., Et₂O) or column chromatography (SiO₂, DCM).
- Yields vary depending on substituents (51–74%, see Table 1) .
Table 1: Synthesis Conditions for Selected Derivatives
| Derivative | Acyl Chloride | Solvent | Base | Yield |
|---|---|---|---|---|
| OXE-J | 4-Nitrobenzoyl | DCM | Triethylamine | 74% |
| OXE-B | Methacryloyl | DCM | Triethylamine | 51% |
Q. How is this compound characterized using spectroscopic methods?
Key characterization includes:
- ¹H NMR : Distinct signals for aromatic protons (δ 8.3–8.8 ppm for nitro-substituted derivatives), diethylamino groups (δ 3.4–3.5 ppm, quartet), and methyl/methylene groups (δ 1.2–2.0 ppm) .
- ¹³C NMR : Carbonyl peaks (δ 160–165 ppm), aromatic carbons (δ 110–150 ppm), and ester/amide groups (δ 45–50 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M⁺] at m/z 409.1274 for OXE-J) .
Advanced Questions
Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives?
Discrepancies may arise from solvent effects, impurities, or tautomerism. Methodological approaches include:
Q. What challenges arise in crystallographic refinement using SHELX for this compound?
Common challenges include:
Q. How do reaction conditions influence low yields during acylation of oxime intermediates?
Optimization strategies:
- Use a 1.2–1.5 molar excess of acyl chloride to drive the reaction .
- Maintain anhydrous conditions under N₂ to prevent hydrolysis of acyl chlorides .
- Monitor progress via TLC and extend reaction time (up to 24 hours) for sluggish reactions .
Q. What role does the nitro group play in the compound’s electronic structure and reactivity?
The nitro group:
- Acts as a strong electron-withdrawing group, polarizing the chromene ring and enhancing electrophilicity at C-3.
- Stabilizes intermediates in nucleophilic substitution reactions (e.g., oxime formation) .
- Influences photophysical properties (e.g., fluorescence quenching) in derivatives .
Data Contradictions and Validation
- HRMS discrepancies : Minor deviations (e.g., Δ 0.3 mDa in OXE-J) may result from instrumental calibration. Recalibrate using internal standards (e.g., sodium formate) .
- NMR signal shifts : Variability in δ values for aromatic protons (e.g., δ 8.3–8.8 ppm in OXE-J vs. δ 8.6–8.7 ppm in OXE-K) can stem from solvent polarity or substituent effects .
Methodological Recommendations
- Synthesis : Prioritize recrystallization over chromatography for high-purity crystalline products .
- Crystallography : Collect high-resolution data (θ > 25°) to improve refinement accuracy .
- Spectroscopy : Use 400+ MHz NMR systems to resolve splitting patterns in crowded regions (e.g., δ 7.0–8.5 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
